4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide
Description
4-({[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide is a pyridazinone derivative featuring a 3,4-dimethoxyphenyl substituent at position 3 of the pyridazinone ring, an acetyl linker, and a terminal benzamide group. Its synthesis likely follows protocols analogous to related pyridazinone derivatives, such as nucleophilic substitution reactions involving benzyl bromides or coupling reactions with activated carboxylic acids .
Key structural attributes:
- Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms and a ketone group, contributing to hydrogen-bonding capabilities.
- 3,4-Dimethoxyphenyl substituent: Enhances lipophilicity and may influence receptor binding.
- Acetyl-amino linker: Provides conformational flexibility.
- Benzamide terminus: A common pharmacophore in drug discovery, often involved in target interactions.
Properties
Molecular Formula |
C21H20N4O5 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-[[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C21H20N4O5/c1-29-17-9-5-14(11-18(17)30-2)16-8-10-20(27)25(24-16)12-19(26)23-15-6-3-13(4-7-15)21(22)28/h3-11H,12H2,1-2H3,(H2,22,28)(H,23,26) |
InChI Key |
HZWRDGIWONQCPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, often using a halogenated precursor.
Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Coupling with Benzamide: The final step involves coupling the acetylated pyridazinone with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the pyridazinone and acetyl moieties can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research has indicated that compounds similar to 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide exhibit significant anticancer properties. Studies suggest that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific investigations have shown that derivatives can target kinases involved in cancer progression, making them potential candidates for cancer therapy.
2. Antimicrobial Properties
The antimicrobial potential of this compound has been explored in various studies. Compounds within this chemical class have demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes critical for microbial survival.
3. Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes linked to various diseases. For instance, it has been studied for its inhibitory effects on acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. Inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals.
Synthesis and Preparation Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring: This step involves the cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
- Acetylation Reaction: The introduction of the acetyl group can be achieved through acetic anhydride or acetyl chloride in the presence of a base.
- Final Coupling: The final step involves linking the pyridazine derivative with an appropriate amine to form the amide bond.
Case Studies and Research Findings
Numerous studies have evaluated the biological activities of similar compounds:
- Anticancer Studies: A study demonstrated that pyridazine derivatives could significantly inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting specific signaling pathways involved in tumor growth.
- Antimicrobial Studies: Research indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone Derivatives with Varied Substitutions
(a) 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)
- Structure : Differs in the substituent at position 3 (benzyloxy vs. 3,4-dimethoxyphenyl) and the terminal group (sulfonamide vs. benzamide).
- Synthesis: Prepared via benzyl bromide substitution on a pyridazinone precursor, followed by sulfonamide formation .
- Key Data : Molecular weight 366.37 (similar to the target compound), with HRMS confirmation (m/z 290.020598 [M+Na]+) .
(b) 4-({[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide
- Structure : Replaces the 3,4-dimethoxyphenyl group with a 3,5-dimethylpyrazole moiety.
- Significance: Pyrazole substituents are known to modulate solubility and metabolic stability. Molecular weight is identical (366.37), suggesting similar synthetic pathways .
(c) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
Benzamide Derivatives with Aromatic Substitutions
(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure: Retains the 3,4-dimethoxyphenyl group but lacks the pyridazinone core. Instead, it has a phenethylamine linker.
- Synthesis : Formed via benzoyl chloride and 3,4-dimethoxyphenethylamine coupling (80% yield, m.p. 90°C) .
- Relevance : Highlights the importance of the 3,4-dimethoxyphenyl motif in diverse scaffolds.
(b) 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Structure: Features a fused pyrido-pyrimidinone core with 3,4-dimethoxyphenyl or other substituents (e.g., cyclohexenyl, piperidinyl).
- Diversity : Patent data (2023) illustrates extensive structural variations, emphasizing the adaptability of dimethoxyphenyl-containing compounds in medicinal chemistry .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility: Pyridazinone and benzamide derivatives are highly tunable, with substituents like 3,4-dimethoxyphenyl, benzyloxy, or pyrazole enabling fine-tuning of physicochemical properties .
- Pharmacophore Compatibility : The benzamide terminus appears in multiple scaffolds, suggesting its broad utility in drug design.
Biological Activity
The compound 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 439.47 g/mol. The structure features a pyridazinone core substituted with a dimethoxyphenyl group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O6 |
| Molecular Weight | 439.47 g/mol |
| LogP | 1.7863 |
| Polar Surface Area | 83.541 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase 4 (PDE4), which is relevant in treating inflammatory and neurological disorders.
Biological Activity Overview
Research indicates that This compound exhibits several biological activities:
- Antiviral Activity : The compound has shown potential as an entry inhibitor against viruses such as Ebola and Marburg, with effective concentrations (EC50) below 10 μM in vitro studies . This suggests a broad-spectrum antiviral capability.
- Anticonvulsant Properties : In animal models, related compounds have demonstrated anticonvulsant effects, particularly against seizures induced by electroshock and pentylenetetrazole. For instance, analogs have shown ED50 values ranging from approximately 1.7 mg/kg to over 42 mg/kg depending on structural modifications .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound and its analogs:
- Antiviral Efficacy : A study highlighted the synthesis of 4-(aminomethyl)benzamide derivatives, which were tested for their ability to inhibit viral entry. Compounds exhibited strong antiviral activity against filoviruses, indicating that structural modifications could enhance selectivity and potency .
- Anticonvulsant Activity : In a study evaluating various benzamide derivatives, researchers found that certain modifications led to enhanced anticonvulsant activity in mouse models. The most potent compounds had ED50 values significantly lower than traditional anticonvulsants like phenobarbital .
Research Findings
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Study Focus | Compound Type | Key Findings |
|---|---|---|
| Antiviral Activity | 4-(aminomethyl)benzamide | EC50 < 1 μM against EBOV/MARV |
| Anticonvulsant Activity | Benzamide Derivatives | ED50 values ranging from 1.7 mg/kg |
| Structure-Activity Relationship (SAR) | Modified Benzamides | Improved selectivity and potency noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
